Cas no 2377031-96-2 (4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride)

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid dihydrochloride is a chemically stable, high-purity compound commonly utilized as a key intermediate in pharmaceutical and agrochemical research. Its piperidine-pyrazole scaffold offers versatile reactivity, making it valuable for synthesizing biologically active molecules. The dihydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating downstream applications in medicinal chemistry. The compound’s well-defined structure and consistent purity (>95% by HPLC) ensure reliable performance in coupling reactions and heterocyclic derivatization. Suitable for use in high-throughput screening and lead optimization, it serves as a critical building block for developing kinase inhibitors and CNS-targeting agents. Storage under inert conditions is recommended to maintain stability.
4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride structure
2377031-96-2 structure
Product Name:4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride
CAS No:2377031-96-2
MF:C9H15Cl2N3O2
MW:268.140300035477
CID:5986070
PubChem ID:145908103
Update Time:2025-10-12

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • Z3907014991
    • 4-(piperidin-4-yl)-1H-pyrazole-3-carboxylic acid dihydrochloride
    • 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride
    • EN300-7445171
    • 2377031-96-2
    • Inchi: 1S/C9H13N3O2.2ClH/c13-9(14)8-7(5-11-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);2*1H
    • InChI Key: WWOKGJHLWBWAKH-UHFFFAOYSA-N
    • SMILES: Cl.Cl.OC(C1=C(C=NN1)C1CCNCC1)=O

Computed Properties

  • Exact Mass: 267.0541321g/mol
  • Monoisotopic Mass: 267.0541321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78Ų

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride Pricemore >>

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Additional information on 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride

Introduction to 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride (CAS No: 2377031-96-2)

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride, identified by the CAS number 2377031-96-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of heterocyclic derivatives, combining a piperidine ring with a pyrazole moiety, which endows it with unique structural and functional properties. The dihydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug design.

The piperidine core is a common pharmacophore in medicinal chemistry, known for its ability to enhance bioavailability and interact favorably with biological targets. In contrast, the pyrazole component introduces additional binding potential and metabolic stability. The carboxylic acid functionality at the 5-position of the pyrazole ring provides a site for further chemical modifications, enabling the synthesis of more complex derivatives. These structural features make 4-piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride a versatile building block for exploring novel therapeutic agents.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing various diseases, including cancer, inflammation, and neurological disorders. The combination of piperidine and pyrazole in this molecule suggests potential applications in developing small-molecule inhibitors targeting enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in disease pathways and are attractive therapeutic targets.

One of the most compelling aspects of 4-piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride is its role as a precursor in the synthesis of more sophisticated molecules. Researchers have utilized this compound to develop derivatives with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in generating inhibitors that modulate signaling pathways involved in cancer progression. The dihydrochloride salt form ensures consistent purity and reactivity, which is crucial for high-throughput screening assays used in drug discovery.

The pyrazole moiety, in particular, has been extensively studied for its pharmacological properties. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. By integrating this scaffold with the piperidine ring, researchers aim to create compounds that leverage the strengths of both structural motifs. This approach has led to promising candidates for further preclinical evaluation.

In terms of synthetic methodology, 4-piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride can be synthesized through multi-step reactions involving condensation reactions between appropriate precursors. The introduction of the carboxylic acid group followed by salt formation enhances its handling properties. Advances in catalytic techniques have further refined the synthesis of this compound, allowing for higher yields and reduced byproduct formation.

Current research is exploring the potential of this compound in modulating enzyme activity relevant to metabolic diseases. The unique interaction between the piperidine and pyrazole rings may enable selective inhibition of targets involved in glucose metabolism or lipid biosynthesis. Such applications are particularly relevant given the global burden of metabolic disorders.

The pharmaceutical industry continues to invest heavily in heterocyclic chemistry due to its proven track record in generating drug candidates. 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride exemplifies how structural innovation can lead to novel therapeutic opportunities. Its versatility as a synthetic intermediate positions it as a key component in libraries designed for virtual screening and experimental validation.

Future directions may involve exploring its potential as an antiviral agent or as part of combination therapies targeting multiple disease pathways simultaneously. The ability to modify both the piperidine and pyrazole moieties allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability—critical factors for drug efficacy.

In conclusion, 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid; dihydrochloride (CAS No: 2377031-96-2) represents a significant advancement in medicinal chemistry. Its unique structure and functional attributes make it a valuable tool for developing next-generation therapeutics. As research progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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